molecular formula C15H14N2O4 B11025507 2-ethoxy-N-(4-nitrophenyl)benzamide

2-ethoxy-N-(4-nitrophenyl)benzamide

Cat. No.: B11025507
M. Wt: 286.28 g/mol
InChI Key: NVGMEDPDEMWECF-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and a nitrophenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-ethoxy-N-(4-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)benzamide: Lacks the ethoxy group, making it less lipophilic.

    2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide: Contains an additional ethoxy group, which may alter its chemical properties and biological activity.

Uniqueness

2-ethoxy-N-(4-nitrophenyl)benzamide is unique due to the presence of both the ethoxy and nitrophenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-ethoxy-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C15H14N2O4/c1-2-21-14-6-4-3-5-13(14)15(18)16-11-7-9-12(10-8-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)

InChI Key

NVGMEDPDEMWECF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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